molecular formula C10H19ClO2 B085234 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- CAS No. 13129-60-7

2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-

Cat. No. B085234
CAS RN: 13129-60-7
M. Wt: 206.71 g/mol
InChI Key: WLHOOFDTKPBKIY-UHFFFAOYSA-N
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Description

2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the pyran family and has a molecular formula of C12H21ClO2. In

Mechanism Of Action

The mechanism of action of 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- is not fully understood. However, it is believed that this compound interacts with the endocannabinoid system in the body, which is responsible for regulating various physiological processes such as pain, mood, appetite, and sleep.

Biochemical And Physiological Effects

Studies have shown that 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- has various biochemical and physiological effects on the body. This compound has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. It has also been shown to have anxiolytic and antidepressant effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- in lab experiments is its ease of synthesis. This compound can be synthesized in good yields using simple and readily available starting materials. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-. One of the main areas of focus is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer, chronic pain, and neurological disorders. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and its interactions with the endocannabinoid system.

Scientific Research Applications

2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the fields of medicinal chemistry, organic synthesis, and material science.

properties

CAS RN

13129-60-7

Product Name

2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

2-(5-chloropentoxy)oxane

InChI

InChI=1S/C10H19ClO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9H2

InChI Key

WLHOOFDTKPBKIY-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCCCCCCl

Canonical SMILES

C1CCOC(C1)OCCCCCCl

Other CAS RN

13129-60-7

synonyms

2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-chloro-1-pentanol (12.26 g, 0.1 mol) was dissolved in dry dichloromethane (400 mL). 3,4-Dihydro-2H-pyrane (12.62 g, 0.15 mol) and pyridine toluene-4-sulphonate (1.26 g, 5 mmol) was then added and the reaction mixture was stirred magnetically in a nitrogen atmosphere at room temperature over night. Sodium-hydrogen-carbonate, saturated solution (150 mL) was added and the phases were separated. The aqueous phase was then extracted with dichloromethane (4×25 mL). The combined dichloromethane phases were washed with water (2×20 mL) and then dried (MgSO4). Dichloromethane was then distilled out on a rotary evaporator and yielded 19.6 g (95%) of a pale yellow oil. NMR indicated a pure product.
Quantity
12.26 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12.62 g
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
catalyst
Reaction Step Two
Name
Sodium hydrogen-carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

A stirred solution of pentamethylene chlorohydrin (10.0 g, 0.0816 mol) in Et2O (165 ml) under nitrogen was treated with 3,4-dihydro-2H-pyran (10.3 g, 0.122 mol) and p-toluenesulfonic acid hydrate (0.5 g) and kept at ambient temperature for 4.5 hours. The mixture was washed with aqueous NaHCO3 and brine, dried (MgSO4) and concentrated. The residue was distilled to give 4.06 g, bp 79°-82° C. (0.1-0.07 mm Hg) and 10.54 g, bp 82°-84° C. (0.1-0.07 mm Hg) of 5-chloropentyl 2-tetrahydropyranyl ether.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

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